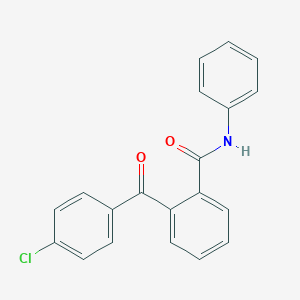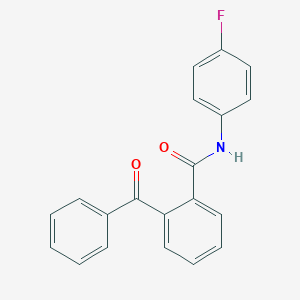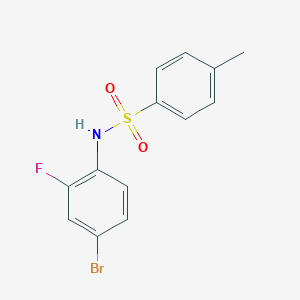
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
作用機序
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 works by inhibiting the activity of several different kinases that are involved in cancer cell growth and proliferation. These include the RAF kinase, which is involved in the MAPK signaling pathway, and the VEGFR and PDGFR kinases, which are involved in angiogenesis and tumor vascularization.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit tumor angiogenesis and vascularization. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One advantage of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 for lab experiments is its multi-targeted kinase inhibition. This allows researchers to study the effects of inhibiting several different kinases at once, which can be useful for understanding the complex signaling pathways involved in cancer cell growth and proliferation. One limitation of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 for lab experiments is its low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006. One area of interest is the development of new formulations of the drug that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006. Additionally, there is ongoing research into the use of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy.
合成法
The synthesis of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromo-2-fluoroaniline with 4-methylbenzenesulfonyl chloride. This reaction produces the intermediate N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide, which is then further reacted with various reagents to produce the final product.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor, meaning that it inhibits the activity of several different kinases that are involved in cancer cell growth and proliferation. This makes it a promising candidate for the treatment of a variety of different types of cancer.
特性
分子式 |
C13H11BrFNO2S |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(14)8-12(13)15/h2-8,16H,1H3 |
InChIキー |
CDFYSANEQAQUDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



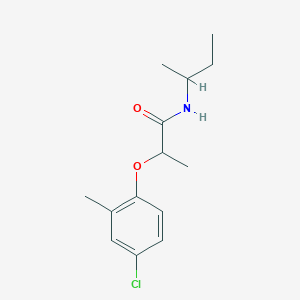
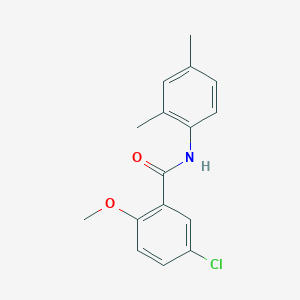
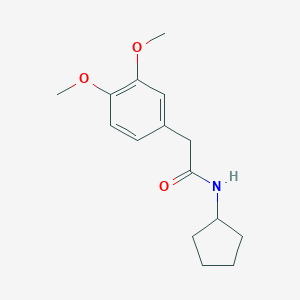

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)

![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)

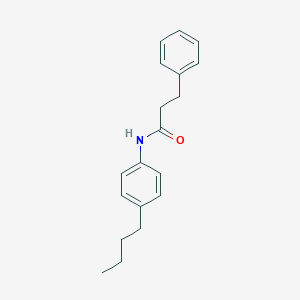
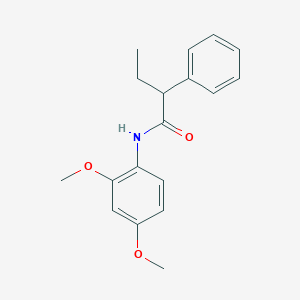
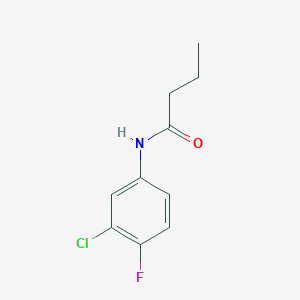
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
